2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
Description
This compound features a benzofuro[3,2-d]pyrimidine core substituted at position 4 with an amine group linked to a pyridin-3-ylmethyl moiety and at position 2 with a phenyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its structure combines a fused benzofuran-pyrimidine system, which is associated with kinase inhibition and anticancer activity, as seen in related compounds like XL413 (a Cdc7/Cdk9 inhibitor) .
Properties
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O.ClH/c1-2-8-16(9-3-1)21-25-19-17-10-4-5-11-18(17)27-20(19)22(26-21)24-14-15-7-6-12-23-13-15;/h1-13H,14H2,(H,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRVYMFPXMPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCC4=CN=CC=C4)OC5=CC=CC=C53.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for This compound is . The structure features a benzofuro-pyrimidine core, which is known for its diverse biological activities. This compound is characterized by the presence of a pyridine ring, which has been associated with various pharmacological properties.
Research indicates that compounds with similar structural motifs often act as kinase inhibitors. Specifically, they may target aurora kinases, which are critical in cell division. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated potent inhibitory effects on aurora A and B kinases, resulting in cytotoxicity against various cancer cell lines by inducing mitotic failure and polyploidy .
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to This compound . These investigations typically focus on:
- Cell Viability Assays : The compound's efficacy against different cancer cell lines is often measured using MTT or similar assays to determine IC50 values.
- Mechanistic Studies : Investigations into how the compound induces apoptosis or necrosis in cancer cells through pathways such as caspase activation and PARP cleavage.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Antiproliferative | MTT Assay | HepG2, A549 | < 10 |
| Apoptosis Induction | Caspase Activity | Various Cancer Lines | Varies |
| Kinase Inhibition | Kinase Assays | Aurora A/B | K(i) ~ 8 nM |
Other Biological Activities
In addition to anticancer properties, there is growing interest in the compound's potential as an antimicrobial agent. Preliminary studies suggest that derivatives of this class exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Aurora Kinase Inhibition : A study demonstrated that related compounds significantly inhibited aurora kinases leading to increased rates of apoptosis in cancer cells. The mechanism involved suppression of mitotic histone H3 phosphorylation, which is crucial for proper cell division .
- Antimicrobial Evaluation : Another investigation into antimicrobial properties revealed that certain derivatives showed effectiveness against resistant bacterial strains, highlighting their potential use in treating infections where conventional antibiotics fail .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Benzofuro[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- Example: N-Aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues (Loidreau et al., 2013) .
- Key Differences: Electron Density: The thieno analogue replaces the benzofuran oxygen with sulfur, increasing electron density and altering binding affinity to kinase ATP pockets. Biological Activity: Thieno derivatives often exhibit stronger inhibition of kinases like CLK1 and DYRK1A compared to benzofuro analogues due to enhanced hydrophobic interactions .
Benzofuro[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
Substituent Modifications
Amine Group Variations
Physicochemical Properties
*Estimated based on structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
